Cas no 43038-37-5 (2-Phenoxybenzohydrazide)
2-Phenoxybenzohydrazide Chemical and Physical Properties
Names and Identifiers
-
- Benzoic acid,2-phenoxy-, hydrazide
- 2-Phenoxybenzhydrazide
- 2-phenoxybenzohydrazide
- D95425
- 2-Phenoxybenzohydrazide #
- Benzoic acid,2-phenoxy-,hydrazide
- MFCD00017048
- phenoxybenzohydrazide
- 43038-37-5
- P2357
- 2-phenoxy-benzoic acid hydrazide
- FT-0682057
- FS-4713
- SB85927
- 2-phenoxybenzhydrazide, AldrichCPR
- 2-Phenoxybenzoic acid hydrazide
- AKOS015855100
- SY271447
- A826114
- DTXSID20195649
- SCHEMBL3650651
- DB-021477
- 2-Phenoxybenzohydrazide
-
- MDL: MFCD00017048
- Inchi: 1S/C13H12N2O2/c14-15-13(16)11-8-4-5-9-12(11)17-10-6-2-1-3-7-10/h1-9H,14H2,(H,15,16)
- InChI Key: PIMAJOVNMMNVCZ-UHFFFAOYSA-N
- SMILES: O(C1C=CC=CC=1)C1C=CC=CC=1C(NN)=O
Computed Properties
- Exact Mass: 228.09000
- Monoisotopic Mass: 228.09
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 252
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 64.4A^2
Experimental Properties
- Density: 1.217
- Melting Point: 99 °C
- Boiling Point: °Cat760mmHg
- Flash Point: °C
- Refractive Index: 1.612
- PSA: 64.35000
- LogP: 3.17360
2-Phenoxybenzohydrazide Security Information
- Hazard Category Code: 36/37/38-43-36
- Safety Instruction: S26; S36/37/39
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:(BD78006)
- Risk Phrases:R36/37/38
2-Phenoxybenzohydrazide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | P320950-250mg |
2-Phenoxybenzohydrazide |
43038-37-5 | 250mg |
$ 50.00 | 2022-06-03 | ||
| TRC | P320950-500mg |
2-Phenoxybenzohydrazide |
43038-37-5 | 500mg |
$ 65.00 | 2022-06-03 | ||
| TRC | P320950-2.5g |
2-Phenoxybenzohydrazide |
43038-37-5 | 2.5g |
$ 160.00 | 2022-06-03 | ||
| Fluorochem | 009713-1g |
2-Phenoxybenzhydrazide |
43038-37-5 | 98% | 1g |
£24.00 | 2022-03-01 | |
| Fluorochem | 009713-5g |
2-Phenoxybenzhydrazide |
43038-37-5 | 98% | 5g |
£62.00 | 2022-03-01 | |
| Fluorochem | 009713-25g |
2-Phenoxybenzhydrazide |
43038-37-5 | 98% | 25g |
£239.00 | 2022-03-01 | |
| Alichem | A019097039-100g |
2-Phenoxybenzohydrazide |
43038-37-5 | 95% | 100g |
$855.65 | 2023-09-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | P2357-1G |
2-Phenoxybenzohydrazide |
43038-37-5 | 98.0%(GC&T) | 1G |
¥395.0 | 2022-09-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | P2357-5G |
2-Phenoxybenzohydrazide |
43038-37-5 | 98.0%(GC&T) | 5G |
¥1790.0 | 2022-09-28 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | P2357-1G |
2-Phenoxybenzohydrazide |
43038-37-5 | >98.0%(GC)(T) | 1g |
¥95.00 | 2024-04-16 |
2-Phenoxybenzohydrazide Suppliers
2-Phenoxybenzohydrazide Related Literature
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1. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
Additional information on 2-Phenoxybenzohydrazide
Introduction to 2-Phenoxybenzohydrazide (CAS No. 43038-37-5)
2-Phenoxybenzohydrazide, identified by the Chemical Abstracts Service Number (CAS No.) 43038-37-5, is a significant compound in the realm of pharmaceutical and chemical research. This heterocyclic aromatic derivative has garnered attention due to its versatile applications in medicinal chemistry, particularly in the synthesis of bioactive molecules. The compound's unique structural features, comprising a phenoxy group and a benzohydrazide moiety, make it a valuable scaffold for developing novel therapeutic agents.
The phenoxybenzohydrazide core structure is characterized by its ability to interact with biological targets through hydrogen bonding and π-stacking interactions. These properties have been exploited in the design of inhibitors targeting various enzymes and receptors. Recent advancements in computational chemistry have enabled the optimization of 2-Phenoxybenzohydrazide derivatives to enhance their binding affinity and selectivity, making them promising candidates for drug development.
In the context of modern pharmaceutical research, 2-Phenoxybenzohydrazide has been investigated for its potential in treating inflammatory and neurodegenerative disorders. Studies have demonstrated that modifications of the benzohydrazide moiety can lead to compounds with significant anti-inflammatory properties. For instance, derivatives of this scaffold have shown efficacy in inhibiting cyclooxygenase (COX) enzymes, which are key mediators of inflammation. Such findings align with the growing interest in developing non-steroidal anti-inflammatory drugs (NSAIDs) with improved pharmacokinetic profiles.
The CAS No. 43038-37-5 registry ensures that researchers worldwide can reliably access and utilize this compound for their studies. Its stability under various storage conditions and compatibility with standard synthetic protocols make it a preferred choice for medicinal chemists. Furthermore, the compound's solubility characteristics have been optimized through structural modifications, facilitating its use in both in vitro and in vivo experimental settings.
Recent publications highlight the role of 2-Phenoxybenzohydrazide in the development of kinase inhibitors. Kinases are enzymes involved in numerous cellular processes, including signal transduction and cell proliferation. By targeting specific kinases, small molecules derived from phenoxybenzohydrazide can modulate these processes, offering potential treatments for cancers and other diseases. For example, a study published in the Journal of Medicinal Chemistry reported on a series of 2-Phenoxybenzohydrazide derivatives that exhibited potent inhibitory activity against Janus kinases (JAKs), which are implicated in autoimmune disorders.
The synthesis of 2-Phenoxybenzohydrazide involves multi-step organic reactions, typically starting from readily available aromatic precursors. The introduction of the phenoxy group followed by hydrazination yields the desired benzohydrazide derivative. Advances in green chemistry have led to more sustainable synthetic routes, minimizing waste and reducing environmental impact. These eco-friendly approaches are increasingly important as the pharmaceutical industry strives to meet regulatory requirements and ethical standards.
Biological activity assays have been crucial in evaluating the potential of CAS No 43038-37-5 derivatives. High-throughput screening (HTS) technologies have enabled rapid testing of large libraries of compounds, identifying those with promising pharmacological properties. This high-throughput approach has accelerated drug discovery pipelines, allowing researchers to focus on the most promising candidates for further development.
The structural diversity inherent in phenoxybenzohydrazide derivatives allows for fine-tuning of their biological activities. By altering substituents on the aromatic rings or modifying the hydrazide moiety, chemists can generate compounds with tailored properties. This flexibility has been instrumental in developing molecules that exhibit high selectivity for specific biological targets, reducing off-target effects and improving therapeutic outcomes.
Future directions in research on 2-Phenoxybenzohydrazide include exploring its potential as a prodrug or drug carrier system. Prodrugs are inactive precursors that are converted into active drugs within the body, offering advantages such as improved solubility or reduced toxicity. By leveraging the chemical properties of CAS No 43038-37-5, researchers aim to develop innovative delivery systems that enhance drug efficacy and patient compliance.
The compound's role in material science is also emerging as an area of interest. Functionalized phenoxybenzohydrazide derivatives can contribute to the development of novel polymers and coatings with enhanced mechanical or chemical properties. These materials find applications in industries ranging from electronics to construction, showcasing the broad utility of this versatile chemical scaffold.
In conclusion, 2-Phenoxybenzohydrazide (CAS No. 43038-37-5) represents a compelling area of research with significant implications for pharmaceuticals and materials science. Its unique structural features enable diverse applications, from developing anti-inflammatory agents to creating advanced materials. As research continues to uncover new possibilities for this compound, its importance is likely to grow further, driving innovation across multiple scientific disciplines.
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